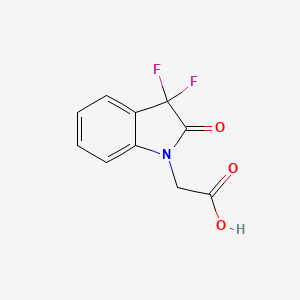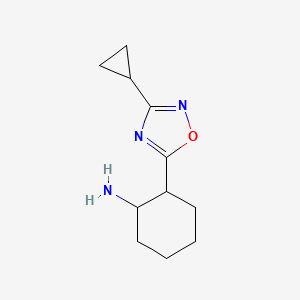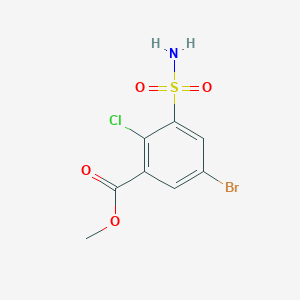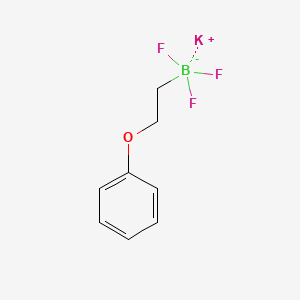
2-(3,3-二氟-2-氧代吲哚-1-基)乙酸
描述
“2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid” is a chemical compound with the molecular formula C10H7F2NO3 . It is a derivative of indole-3-acetic acids and oxindoles .
Molecular Structure Analysis
The molecular weight of “2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid” is 227.16 . The exact structure is not provided in the search results.科学研究应用
神经学研究
与2-(3,3-二氟-2-氧代吲哚-1-基)乙酸相关的衍生物N-(1-萘基)酰胺-2-氧代吲哚-3-甘氧基酸已被研究其对实验性神经症大鼠单胺能系统的影响。发现它能有效调节单胺水平,表明在焦虑症和神经失衡方面有研究潜力 (Lutsenko et al., 2017)。
创伤性脑损伤康复
另一项关于相关衍生物ZNM的研究,这是一种2-苯甲酰胺基-2-(2-氧代吲哚-2-基亚乙酸衍生物,显示出在大鼠创伤性脑损伤后改变行为活动方面的潜力。该化合物改善了运动活动、肌肉张力、协调能力和体力,表明在脑保护和抗焦虑治疗中发挥作用 (Zamorskii & Bukataru, 2016)。
抗惊厥特性
对邻苯二甲酰亚胺的乙酰胺衍生物的研究,包括结构类似于2-(3,3-二氟-2-氧代吲哚-1-基)乙酸的结构,突显了潜在的抗惊厥特性。这些化合物在最大电击(MES)和皮下戊巴比妥(scPTZ)癫痫试验中显示出疗效,表明在癫痫治疗中有潜在应用 (Kamiński等,2011)。
合成和生物活性
在[(6,7-二氯苯并[b]噻吩-5-基)氧基]乙酸和1,1-二氧化物的合成中鉴定出一类具有降压活性的利尿剂。这些化合物与2-(3,3-二氟-2-氧代吲哚-1-基)乙酸结构相关,在动物模型中表现出强效活性,为高血压及相关疾病新治疗的发展提供了见解 (Ong et al., 1987)。
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives, including this compound, are known to have various biological activities, suggesting they have significant molecular and cellular effects .
生化分析
Biochemical Properties
2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the activation or inhibition of downstream signaling pathways. Additionally, 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH levels. Long-term exposure to 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the levels of intermediates and overall metabolic flux .
Transport and Distribution
The transport and distribution of 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, the compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cellular compartments .
Subcellular Localization
The subcellular localization of 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid can determine its impact on cellular processes and overall cellular health .
属性
IUPAC Name |
2-(3,3-difluoro-2-oxoindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO3/c11-10(12)6-3-1-2-4-7(6)13(9(10)16)5-8(14)15/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIHEGXZOMSHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,6-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1428946.png)
![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1428949.png)
![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428951.png)



![N-[(2,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428955.png)
![N-[(3,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428957.png)

